molecular formula C13H13N5 B3033588 1-(propan-2-ylidene)-2-{5H-pyrimido[5,4-b]indol-4-yl}hydrazine CAS No. 107401-04-7

1-(propan-2-ylidene)-2-{5H-pyrimido[5,4-b]indol-4-yl}hydrazine

Cat. No.: B3033588
CAS No.: 107401-04-7
M. Wt: 239.28 g/mol
InChI Key: OXSCMCPQHHLPQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(propan-2-ylidene)-2-{5H-pyrimido[5,4-b]indol-4-yl}hydrazine is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

The synthesis of 1-(propan-2-ylidene)-2-{5H-pyrimido[5,4-b]indol-4-yl}hydrazine involves multiple steps, starting with the preparation of the indole nucleus. The indole nucleus can be synthesized through various methods, including Fischer indole synthesis, Bartoli indole synthesis, and Madelung synthesis . The specific synthetic route for this compound involves the reaction of an indole derivative with a hydrazine derivative under controlled conditions. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Scientific Research Applications

This compound has been studied for its potential applications in various fields, including chemistry, biology, medicine, and industry. In chemistry, it is used as a precursor for the synthesis of other complex molecules. In biology and medicine, it has shown potential as an antiviral, anti-inflammatory, and anticancer agent . Its unique structure allows it to interact with multiple biological targets, making it a valuable compound for drug development .

Mechanism of Action

The mechanism of action of 1-(propan-2-ylidene)-2-{5H-pyrimido[5,4-b]indol-4-yl}hydrazine involves its interaction with specific molecular targets and pathways. It binds to various receptors and enzymes, modulating their activity and leading to the desired therapeutic effects . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

1-(propan-2-ylidene)-2-{5H-pyrimido[5,4-b]indol-4-yl}hydrazine is unique due to its specific structure and the presence of both indole and hydrazine moieties. Similar compounds include other indole derivatives, such as indole-3-acetic acid and indole-3-carbaldehyde . These compounds share some biological activities but differ in their specific applications and mechanisms of action .

Properties

IUPAC Name

N-(propan-2-ylideneamino)-5H-pyrimido[5,4-b]indol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N5/c1-8(2)17-18-13-12-11(14-7-15-13)9-5-3-4-6-10(9)16-12/h3-7,16H,1-2H3,(H,14,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXSCMCPQHHLPQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC1=NC=NC2=C1NC3=CC=CC=C32)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(propan-2-ylidene)-2-{5H-pyrimido[5,4-b]indol-4-yl}hydrazine
Reactant of Route 2
1-(propan-2-ylidene)-2-{5H-pyrimido[5,4-b]indol-4-yl}hydrazine
Reactant of Route 3
1-(propan-2-ylidene)-2-{5H-pyrimido[5,4-b]indol-4-yl}hydrazine
Reactant of Route 4
Reactant of Route 4
1-(propan-2-ylidene)-2-{5H-pyrimido[5,4-b]indol-4-yl}hydrazine
Reactant of Route 5
1-(propan-2-ylidene)-2-{5H-pyrimido[5,4-b]indol-4-yl}hydrazine
Reactant of Route 6
1-(propan-2-ylidene)-2-{5H-pyrimido[5,4-b]indol-4-yl}hydrazine

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